molecular formula C12H6Br2Cl2O2 B2635710 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone CAS No. 338756-44-8

2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone

Cat. No. B2635710
CAS RN: 338756-44-8
M. Wt: 412.89
InChI Key: JZMFELNWTMHYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone” is a complex organic molecule that contains several functional groups. It has a furan ring (a five-membered aromatic ring with an oxygen), attached to a phenyl group (a six-membered aromatic carbon ring) which is disubstituted with two chlorine atoms. The furan ring is also attached to a carbonyl group (C=O), which is further connected to two bromine atoms .

Scientific Research Applications

Biotransformation and Synthesis of Chiral Intermediates

Biotransformation using specific bacterial strains has been explored for the enantioselective synthesis of chiral intermediates important in drug synthesis. For example, a study detailed the use of Acinetobacter sp. to biocatalyze 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate with high stereoselectivity, showcasing the potential for microbial biotransformation in producing valuable pharmaceutical intermediates (Miao et al., 2019).

Chemical Reactions and Synthesis of Novel Compounds

Research on the double [4+3]-cycloadditions of 2-oxyallyl cations to various difuryl derivatives highlighted the reactivity of these compounds in synthesizing new chemical structures, offering insights into novel synthesis pathways that can be applied in the development of pharmaceuticals and other chemical entities (Meilert et al., 2003).

Enantioselective Synthesis and Chemical Analysis

The development of enantioselective synthesis processes for specific chiral intermediates, such as those involving dichlorophenyl components, is crucial in the pharmaceutical industry. An example includes the enzymatic process for synthesizing (S)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, demonstrating the efficiency of biocatalysts in achieving high product purity and enantiomeric excess (Wei et al., 2019).

Environmental Applications

The removal of toxic pollutants, such as 2,4-dichlorophenol from wastewater, using immobilized enzymes indicates the environmental applications of research involving dichlorophenyl compounds. This study showed the potential of using enzyme-immobilized beads for efficient pollutant removal, highlighting the role of chemical research in environmental protection (Wang et al., 2015).

properties

IUPAC Name

2,2-dibromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2Cl2O2/c13-12(14)11(17)10-4-3-9(18-10)7-2-1-6(15)5-8(7)16/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMFELNWTMHYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone

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